Paravallarine

Description

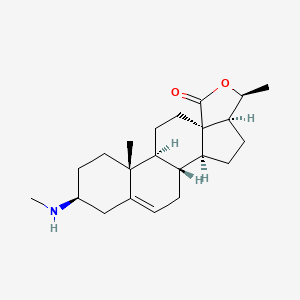

Structure

2D Structure

3D Structure

Properties

CAS No. |

510-31-6 |

|---|---|

Molecular Formula |

C22H33NO2 |

Molecular Weight |

343.5 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9R,12S,13R,16S)-6,13-dimethyl-16-(methylamino)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one |

InChI |

InChI=1S/C22H33NO2/c1-13-17-6-7-19-16-5-4-14-12-15(23-3)8-10-21(14,2)18(16)9-11-22(17,19)20(24)25-13/h4,13,15-19,23H,5-12H2,1-3H3/t13-,15-,16+,17+,18-,19-,21-,22-/m0/s1 |

InChI Key |

RSFPISDAJMWREU-CDFICMNGSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)NC)C)C(=O)O1 |

Canonical SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC)C)C(=O)O1 |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors of Paravallarine Type Alkaloids

General Biosynthetic Route of Steroidal Alkaloids

The formation of steroidal alkaloids is intrinsically linked to the general biosynthetic pathway of steroids. This pathway utilizes simple, ubiquitous molecules to construct the characteristic fused-ring system of the steroid nucleus.

Cholesterol is the foundational precursor for the biosynthesis of all steroids, including Paravallarine-type alkaloids. nih.gov The synthesis of steroids is initiated in the inner mitochondrial membrane, where cholesterol undergoes its first critical transformation. nih.gov The translocation of cholesterol from intracellular stores to the mitochondria is the rate-limiting step in the entire process of steroid production. nih.gov This transport is a complex process involving multiple proteins that move cholesterol to the inner mitochondrial membrane where the initial enzymatic conversion occurs. nih.govreactome.org

Once cholesterol is positioned within the inner mitochondrial membrane, it is converted to pregnenolone (B344588). nih.govreactome.org This conversion is catalyzed by the cytochrome P450 cholesterol side-chain cleavage enzyme, CYP11A1. nih.govyoutube.com This enzyme executes a sequence of three reactions to cleave the side chain of cholesterol, resulting in the formation of pregnenolone and isocaproaldehyde. reactome.orgyoutube.com Pregnenolone is the first biologically active steroid hormone and serves as the central intermediate from which all other steroid hormones and steroidal alkaloids are derived. youtube.comresearchgate.net Following its synthesis in the mitochondria, pregnenolone is transported to the endoplasmic reticulum, where further enzymatic modifications take place to produce the vast array of steroid derivatives. nih.gov

Proposed Biosynthetic Pathways Specific to this compound and its Analogues

While the early stages of the biosynthetic pathway leading to this compound are shared with other steroids, the later steps involve specific transformations that define its unique structure. A proposed biosynthetic pathway has been suggested based on the co-isolation of several structurally related steroidal alkaloids from the leaves of Kibatalia laurifolia. cabidigitallibrary.orgnih.govacs.org

The structural similarities among this compound and co-isolated compounds such as Gitingensine (B577867), Kibalaurifoline, and Kibalaurifenone suggest they are biosynthetic relatives. cabidigitallibrary.orgnih.gov The proposed pathway likely involves a series of hydroxylations, oxidations, and amination reactions to modify the initial steroid precursor. The presence of analogues like 7α-hydroxythis compound points towards the action of specific hydroxylase enzymes. cabidigitallibrary.orgnih.gov

The table below details the key compounds isolated from Kibatalia laurifolia that inform the proposed biosynthetic pathway.

| Compound Name | Molecular Formula | Key Structural Features | Proposed Role in Pathway |

| This compound | C22H33NO2 | (3β,20S)-3-(Methylamino)-18,20-epoxypregn-5-en-18-one | Key product |

| 7α-hydroxythis compound | C22H33NO3 | Hydroxyl group at C-7 position of this compound | Hydroxylated intermediate/product |

| Gitingensine | C22H35NO2 | Dihydroxy and amino functionalities | Potential precursor or related product |

| 3-epi-gitingensine | C22H35NO2 | Epimer of Gitingensine at C-3 | Intermediate or side-product |

| N-acetylgitingensine | C24H37NO3 | N-acetylated derivative of Gitingensine | Modified product |

| Kibalaurifoline | C22H33NO3 | Additional hydroxyl and ketone groups | Oxidized intermediate/product |

| Kibalaurifenone | C22H31NO3 | Ketone functionality | Oxidized intermediate/product |

This table is based on compounds isolated and characterized in the study by Phi et al. (2011). nih.gov

This compound and its analogues are classified as pregnane-type steroidal alkaloids. wikipedia.org The pregnane (B1235032) skeleton is a C21 steroid framework that serves as the parent structure for progesterone (B1679170) and other related hormones. wikipedia.orgresearchgate.net The biosynthesis of this compound therefore begins with the fundamental pregnane structure derived from pregnenolone. The core C21 framework is then elaborated through various enzymatic reactions, including the introduction of a nitrogen atom, typically at the C-3 or C-20 position, to form the characteristic alkaloid structure. The specific substitution pattern and functional groups on the pregnane skeleton are what differentiate this compound from other steroidal alkaloids. researchgate.net

Genetic and Enzymatic Studies of Biosynthetic Enzymes

As of the current date, specific genes and enzymes responsible for the later, diversifying steps in this compound biosynthesis have not been isolated or characterized in detail. Research in the broader field of alkaloid and steroid biosynthesis suggests that enzymes such as cytochrome P450 monooxygenases, aminotransferases, dehydrogenases, and reductases play crucial roles. nih.govnih.gov

Cytochrome P450 enzymes are particularly important for catalyzing the regio- and stereoselective hydroxylation of steroid skeletons, a key step in creating functional diversity. nih.gov Aminotransferases are essential for introducing the nitrogen atom that defines these molecules as alkaloids. The elucidation of the specific enzymes involved in the this compound pathway will require further investigation using modern techniques such as transcriptomics, proteomics, and gene knockout studies within the source organism, Kibatalia laurifolia. core.ac.uknih.gov

Chemical Synthesis and Structural Modification Strategies for Paravallarine and Analogues

Synthetic Approaches to the Core Pregnane-Lactone Skeleton

The development of efficient chemical synthesis routes for steroidal alkaloids like Paravallarine is driven by the need for reliable access to these compounds, as plant extraction can be subject to supply uncertainties researchgate.net. While specific total synthesis pathways for this compound's core pregnane-(18 → 20)-lactone skeleton are not extensively detailed in the provided literature, related steroidal alkaloids such as veratramine, jervine, and verarine have been targets of pioneering total synthesis efforts researchgate.net. These historical syntheses, often involving numerous steps, underscore the complexity associated with constructing the polycyclic steroid framework with its characteristic lactone ring. Research in this area continues to seek more concise, divergent, and scalable synthetic methodologies to provide these valuable molecular scaffolds researchgate.net.

Stereoselective Introduction of Nitrogenous Functions

The incorporation of nitrogen atoms is a defining feature of steroidal alkaloids, contributing significantly to their biological profiles rhhz.netd-nb.info. While specific methods for the stereoselective introduction of nitrogenous functions directly into the this compound structure are not explicitly detailed, general enzymatic approaches offer promising avenues. For instance, engineered P450 enzymes have demonstrated the ability to introduce nitrogen at unactivated C–H bonds with high site and stereoselectivity, representing a novel biochemical pathway for C–H functionalization osti.gov. Furthermore, general synthetic strategies such as stereoselective aminobromination of alkylidenecyclopropanes using p-toluenesulfonamide (B41071) (TsNH₂) and N-bromosuccinimide (NBS) as nitrogen and bromine sources, respectively, highlight the broader methodologies available for stereoselective nitrogen incorporation in organic synthesis organic-chemistry.org.

Semi-synthetic Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure influence its biological activity. For this compound and its related compounds, SAR investigations have primarily focused on their cytotoxic effects, guiding the synthesis of analogues with potentially enhanced or altered activities nih.govfrontiersin.orgpreprints.orgcollaborativedrug.comoncodesign-services.comcabidigitallibrary.orgnih.gov.

Targeted Modifications at Key Positions (e.g., C-3, C-7, C-15, C-21)

Specific modifications at various positions of the steroid skeleton have been shown to critically impact the cytotoxic activity of this compound analogues:

C-3 Position: The presence or absence of a hydroxyl group at C-3, as well as its stereochemical configuration (e.g., 3β- vs. 3α-substitution), significantly influences biological activity nih.gov. For example, the acetylation of an amino group at C-3 in related compounds led to a reduction in cytotoxic activity nih.gov. Studies comparing 3β-substituted derivatives with 3α-substituted derivatives have indicated that specific configurations at this position can be more beneficial for activity nih.gov.

C-7 Position: The introduction of a hydroxyl group at the C-7 position appears to diminish cytotoxic activity. This compound, lacking a C-7 hydroxyl group, exhibits notable cytotoxicity, whereas its 7R-hydroxy analogue shows significantly reduced or no cytotoxicity nih.govresearchgate.net.

C-15 Position: A hydroxyl group at the C-15 position has been observed to potentially decrease cytotoxic activity nih.gov.

C-21 Position: Substituent groups attached at the C-21 position have been identified as key determinants of cytostatic efficacy nih.gov.

Introduction of Diverse Chemical Functionalities

Beyond modifications at specific positions, the introduction of various chemical functionalities has been explored. These include methylation, benzoylation, and other aliphatic substitutions, particularly at the C-3 and C-20 positions, which are common sites for nitrogen-containing groups in steroidal alkaloids rhhz.netd-nb.info. Furthermore, the presence of a 1,4-dien-3-one system in ring A, in conjunction with the absence of a C-3 amino function, has been noted in certain related structures d-nb.info. Research has also explored the incorporation of heterocyclic moieties, such as benzimidazole (B57391) or benzothiazole (B30560) rings, to probe their effects on biological activity frontiersin.org.

Structure Activity Relationship Sar Studies of Paravallarine and Analogues

Fundamental Principles of Steroidal Alkaloid SAR

Steroidal alkaloids possess a fundamental tetracyclic cyclopentanoperhydrophenanthrene skeleton, closely related to sterols wikipedia.org. The biological activities of these compounds are significantly influenced by the presence and nature of various substituents attached to this core structure nih.gov. For pregnane (B1235032) alkaloids, a subclass to which paravallarine belongs, SAR studies have indicated that substituents at positions C-3, C-5, C-6, C-7, C-15, C-16, C-17, and C-21 can markedly affect their cytotoxic activity nih.govfrontiersin.org. Understanding these relationships allows for the rational modification of existing structures to develop novel compounds with improved efficacy and reduced toxicity.

Influence of Substituents on Biological Activities (e.g., Cytotoxicity for SAR Exploration)

The exploration of SAR for steroidal alkaloids primarily focuses on how modifications to different positions of the steroid skeleton alter their biological potency, with cytotoxicity being a common endpoint assessed. This compound itself exhibits cytotoxic activity, serving as a benchmark for evaluating the effects of structural changes in its analogues nih.govdokumen.pub.

C-3 Position Modifications and Their Impact

The C-3 position of the steroidal alkaloid skeleton is considered one of the most critical sites influencing biological activity nih.govfrontiersin.orgresearchgate.net. Modifications at this position, particularly concerning the amino group and the presence or absence of a hydroxyl group, have shown significant effects on cytotoxicity.

Effect of Amino Group Configuration (e.g., methylation, acetylation)

Studies comparing this compound with its acetylated analogue, N-acetylgitingensine, revealed a substantial reduction in cytotoxic activity upon acetylation of the amino group at C-3 frontiersin.orgresearchgate.netresearchgate.net. N-acetylgitingensine showed no cytotoxicity (IC50 > 50 μM), whereas this compound displayed moderate cytotoxicity (IC50 = 12.8 μM) nih.govfrontiersin.orgresearchgate.netresearchgate.net. Furthermore, comparing this compound (which has an amino group at C-3) with methylgitingensine (which also has a modified amino group at C-3) indicated that the configuration at C-3 plays a role in modulating cytotoxic activity, with this compound being more active nih.govfrontiersin.orgresearchgate.netresearchgate.net. Research comparing compounds with a 3-hydroxy group versus a 3-acetate group also suggested that the 3-hydroxy moiety is associated with more effective inhibition activity nih.govfrontiersin.orgresearchgate.net. Additionally, a methylamino group at the C-3 position may confer better cytotoxic activity compared to an N,N-dimethylamino group frontiersin.org.

Role of Hydroxyl Group Presence/Absence

The presence or absence of a hydroxyl group at the C-3 position significantly impacts the biological activity of steroidal alkaloids nih.govfrontiersin.orgresearchgate.net. As noted above, studies comparing 3-hydroxy and 3-acetate derivatives indicated a preference for the hydroxyl group for enhanced activity nih.govfrontiersin.orgresearchgate.net.

C-7 Position Modifications and Their Impact (e.g., Hydroxylation)

Modifications at the C-7 position have also been investigated for their effect on cytotoxicity. Specifically, the introduction of a hydroxyl group at the C-7 position in this compound resulted in a loss of cytotoxic activity. 7R-hydroxythis compound exhibited no significant cytotoxicity (IC50 > 50 μM), in contrast to this compound, which demonstrated a notable IC50 of 12.8 μM against KB cells nih.govfrontiersin.orgresearchgate.netresearchgate.net. This finding clearly illustrates that hydroxylation at C-7 leads to a substantial decrease in cytotoxic potency.

C-15 Position Modifications and Their Impact

While research specifically detailing C-15 modifications in this compound analogues is less extensive in the provided literature, general SAR studies on pregnane alkaloids suggest that substituents at C-15 can influence cytotoxic activity. One study indicated that the presence of a hydroxyl group at the C-15 position might slightly reduce cytotoxic activity nih.gov. Further investigation into C-15 modifications of this compound could yield valuable insights into its SAR profile.

Data Tables

Table 1: Cytotoxicity of this compound and Related Analogues Against KB Cells

| Compound Name | Abbreviation | C-3 Modification | C-7 Modification | IC50 (μM) | Effect on Cytotoxicity | Reference(s) |

| This compound | 16 | Amino | None | 12.8 | Cytotoxic | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| 7R-hydroxythis compound | 17 | Amino | 7-OH | > 50 | Reduced activity | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| Gitingensine (B577867) | 18 | Amino | None | 21-42 | Weakly cytotoxic | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| Methylgitingensine | 19 | Methylamino | None | 21-42 | Weakly cytotoxic | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

| N-acetylgitingensine | 20 | N-acetylamino | None | > 50 | No cytotoxicity | nih.govfrontiersin.orgresearchgate.netresearchgate.net |

Table 2: Impact of C-3 Modifications on Cytotoxicity

| Compound Type/Modification | Comparison Group | Observed Effect on Cytotoxicity | Reference(s) |

| C-3 Acetylation | C-3 Amino | Reduced activity | frontiersin.orgresearchgate.netresearchgate.net |

| C-3 Hydroxyl | C-3 Acetate | More effective inhibition | nih.govfrontiersin.orgresearchgate.net |

| C-3 Methylamino | C-3 N,N-dimethylamino | Potentially better activity | frontiersin.org |

Table 3: General SAR Observations for Pregnane Alkaloids

| Position | Type of Modification | General Impact on Cytotoxicity | Reference(s) |

| C-3 | Substituents/Configuration | Highly influential | nih.govfrontiersin.orgresearchgate.net |

| C-7 | Hydroxylation | Decreased activity | nih.gov |

| C-15 | Hydroxylation | Slightly reduced activity | nih.gov |

| C-21 | Substituents | Key factor | nih.gov |

Compound List

This compound

7R-hydroxythis compound

Gitingensine

Methylgitingensine

N-acetylgitingensine

C-21 Position Modifications and Their Impact

Pregnane alkaloids, a class to which this compound belongs, are characterized by a C-21 steroidal skeleton nih.govrhhz.netd-nb.info. Within this class, substituents at various positions, including C-21, have been identified as significant determinants of biological activity nih.gov. Research on pregnane alkaloids has indicated that the nature of the substituent groups at the C-21 position can be a key factor influencing cytostatic efficacy nih.gov. While specific detailed studies on the direct modification of this compound's C-21 position and its subsequent impact on activity were not detailed in the provided literature, the general importance of this position within the broader class of pregnane alkaloids suggests that alterations here could lead to significant changes in biological outcomes.

Impact of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in how a compound interacts with biological targets, thereby influencing its pharmacological activity, selectivity, and potential toxicity ijpsjournal.comlibretexts.orgkhanacademy.org. For this compound and related steroidal alkaloids, stereochemical variations have been shown to significantly alter cytotoxic potency.

For instance, studies comparing this compound (16) with its analogues against KB cell lines revealed notable differences in activity. This compound exhibited a cytotoxicity with an IC50 of 12.8 μM nih.govresearchgate.net. In contrast, 7R-hydroxythis compound (17), which differs by the presence of a hydroxyl group at the C-7 position with an R configuration, showed no significant cytotoxicity (IC50 > 50 μM) nih.gov. This observation strongly suggests that the stereochemistry at the C-7 position, specifically the introduction of a hydroxyl group, leads to a substantial decrease in cytotoxic activity nih.gov.

Furthermore, modifications at the C-3 position also demonstrate the influence of stereochemistry and substituents on activity. The acetylation of the amino group at C-3 was found to reduce cytotoxic activity against KB cells nih.govresearchgate.net. Comparing this compound (16) with methylgitingensine (19), where differences in the C-3 configuration are present, indicated that this compound was more active, suggesting that the configuration at C-3 is an influential factor in cytotoxic activity nih.govresearchgate.net. Additional comparisons indicated that a 3-hydroxy group could be more effective than a 3-acetate group in certain contexts, further highlighting the impact of C-3 modifications on biological response nih.gov.

Mechanistic Investigations of Paravallarine S Biological Activity Molecular and Cellular Levels

Cellular Level Mechanisms

The following sections detail the investigations into Paravallarine's effects on a cellular level, focusing on its use in research to probe cellular mechanics rather than its clinical implications.

Studies on Cell Lines for Mechanistic Insights

This compound's cytotoxic effects have been evaluated in several cancer cell lines to understand its potential mechanisms of action.

KB Cells: In a study by Phi et al., this compound exhibited cytotoxicity against KB (human oral cancer) cells with an IC₅₀ value of 12.8 μM. nih.gov This finding suggests that this compound can inhibit the proliferation of these cancer cells.

HL-60 Cells: Research by Minorics et al. investigated the inhibitory effects of compounds related to this compound on HL-60 (human promyelocytic leukemia) cells. nih.gov While direct data for this compound on HL-60 cells is not specified, the study of related pregnane (B1235032) alkaloids on this cell line contributes to the broader understanding of this class of compounds.

HCT-116 Cells: The antitumor activity of terpenoids, a broad class of natural products that includes steroidal alkaloids, has been noted against HCT-116 (human colon cancer) cells. dokumen.pub While direct studies of this compound on HCT-116 cells were not found in the provided search results, the known activity of related compounds against this cell line suggests a potential area for future investigation. dokumen.pub

Table 1: Cytotoxic Activity of this compound in a Specific Cell Line

| Cell Line | IC₅₀ (µM) | Reference |

|---|

Effects on Cellular Processes

Research has begun to uncover how this compound influences key cellular processes, providing clues to its mode of action.

Cell Death and Apoptosis: Steroidal alkaloids, the class of compounds to which this compound belongs, are known to induce apoptosis (programmed cell death) and cell cycle arrest. researchgate.net For instance, the steroidal alkaloid cyclopamine (B1684311), isolated from Veratrum californicum, induces apoptosis in breast cancer cells. nih.gov While direct studies on this compound's effect on apoptosis are not detailed, its cytotoxic nature suggests it may also trigger this process. dokumen.pub The induction of apoptosis is a common mechanism for anticancer compounds. nih.gov

Cell Migration: The metastatic potential of cancer cells is linked to their ability to migrate. nih.gov Some steroidal alkaloids have demonstrated anti-metastasis properties. dokumen.pub For example, pterostilbene, a related natural compound, has been shown to inhibit the migration of HeLa cancer stem-like cells. mdpi.com Although specific data on this compound's impact on cell migration is not available, this is a recognized area of investigation for similar bioactive compounds.

Molecular Target Identification and Interaction

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. ddtjournal.comwjbphs.com

Interactions with Cellular Pathways

This compound is thought to exert its effects by interacting with critical cellular signaling pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its dysregulation is common in cancer. nih.govcellsignal.com Solamargine (B1681910), another steroidal alkaloid, has been shown to induce cell death in castration-resistant prostate cancer cells by suppressing the PI3K/Akt signaling pathway. nih.gov This suggests that this compound could potentially interact with this pathway as well.

MAPK Signaling Cascade: The MAPK signaling cascade is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. plos.org Solamargine has also been found to interfere with the MAPK signaling cascade in gastric cancer cell lines. nih.gov The interplay between the PI3K/Akt and MAPK pathways is a complex area of research in cancer biology. mdpi.com

Modulation of Specific Proteins

The biological activity of this compound may be mediated through its interaction with specific proteins.

P-glycoprotein: P-glycoprotein is a protein that can pump drugs out of cancer cells, leading to multidrug resistance. nih.gov The steroidal alkaloid solamargine has been shown to inhibit P-glycoprotein in a neuroblastoma cell line. nih.gov This suggests a potential mechanism by which related compounds like this compound could overcome drug resistance.

Smo protein: The Smoothened (Smo) protein is a key component of the Hedgehog signaling pathway, which is implicated in some cancers. rhhz.net The steroidal alkaloid cyclopamine is known to induce apoptosis by distorting Smo protein function and impeding the Hedgehog signaling cascade. nih.gov

ATG5: Autophagy-related protein 5 (ATG5) is involved in the process of autophagy, a cellular recycling mechanism. nih.gov The steroidal alkaloid cyclovirobuxine D induces autophagy in breast cancer cells by enhancing the expression of ATG5. nih.gov

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs and bioactive compounds. itmedicalteam.plbioivt.comnih.gov

Cholinesterase, Acetylcholinesterase, and Butyrylcholinesterase: Several steroidal alkaloids have been identified as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dokumen.pubresearchgate.net For example, Phulchowkiamide A, a steroidal pregnane alkaloid, is a potent inhibitor of both AChE and BChE. researchgate.net While direct inhibitory data for this compound against these enzymes was not found in the search results, the structural similarity to other active steroidal alkaloids suggests this is a plausible area of activity. dss.go.th

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Solamargine |

| Cyclopamine |

| Pterostilbene |

| Phulchowkiamide A |

Interactions with Macromolecules (e.g., DNA, Cell Membrane)

The biological activity of steroidal alkaloids like this compound is fundamentally linked to their interactions with cellular macromolecules. While direct, specific research on this compound's binding to DNA and cell membranes is not extensively detailed in the available literature, the general behavior of steroidal alkaloids provides a framework for understanding its potential mechanisms.

Interaction with Cell Membranes:

The structure of this compound, with its rigid steroidal backbone, is inherently suited for interaction with the lipid bilayer of cell membranes. rsc.org Steroids can influence the fluidity and permeability of membranes. libretexts.org The presence of both hydrophobic (the steroid nucleus) and hydrophilic (the nitrogen-containing side chain) regions in this compound suggests it could insert into the membrane, potentially altering its physical properties. libretexts.orgwikipedia.org Such interactions can disrupt membrane-bound proteins or signaling pathways that are crucial for cell function and survival. wikipedia.org The initial interaction with the cell membrane is a critical step that could facilitate its entry into the cell or trigger downstream signaling events. nih.gov

Interaction with DNA:

While some steroidal alkaloids, particularly dimeric ones or those with specific functionalities, are known to interact with DNA, there is limited specific evidence detailing this compound's direct binding to or intercalation with DNA. rsc.org Some alkaloids exert their cytotoxic effects by binding to DNA topoisomerases, enzymes critical for DNA replication and repair. mdpi.comresearchgate.net For example, the steroidal alkaloid holanamine has been shown to inhibit Leishmania donovani topoisomerase 1B. researchgate.net However, whether this compound or its class of pregnane-type alkaloids share this mechanism remains an area for further investigation.

Comparative Mechanistic Studies with Other Steroidal Alkaloids

The mechanism of this compound's biological activity is best understood through comparative studies with structurally related steroidal alkaloids. These studies highlight how small modifications to the core structure can significantly impact cytotoxicity, providing insights into the molecule's structure-activity relationship (SAR). frontiersin.orgwikipedia.org

Research by Phi et al. on compounds isolated from Kibatalia laurifolia provides a clear comparison of this compound's cytotoxicity against human KB cell lines relative to its derivatives. frontiersin.orgnih.gov

Key Findings from Comparative Cytotoxicity Studies:

Influence of C-7 Hydroxylation: this compound (16) demonstrated notable cytotoxicity with an IC50 value of 12.8 μM. In contrast, 7R-hydroxythis compound (17), which differs only by the addition of a hydroxyl group at the C-7 position, was not cytotoxic (IC50 > 50 μM). This strongly suggests that the presence of a hydroxyl group at this specific position eliminates or drastically reduces the compound's cytotoxic activity. frontiersin.orgnih.gov

Influence of C-3 Configuration and Acetylation: The study also compared this compound with gitingensine (B577867) (18), methylgitingensine (19), and N-acetylgitingensine (20). Gitingensine and methylgitingensine showed only weak cytotoxicity (IC50 between 21 and 42 μM). nih.gov Since this compound was more active than methylgitingensine, it indicates that the specific configuration at the C-3 position influences cytotoxic potential. frontiersin.orgnih.gov Furthermore, N-acetylgitingensine (20) was found to be non-cytotoxic (IC50 > 50 μM), demonstrating that the acetylation of the C-3 amino group reduces cytotoxic activity against KB cells. nih.gov

These findings underscore the importance of specific functional groups and their stereochemistry on the pregnane skeleton for cytotoxic activity.

| Compound | Chemical Modification Relative to this compound | Cytotoxicity against KB Cells (IC50) | Reference |

|---|---|---|---|

| This compound | - | 12.8 μM | frontiersin.orgnih.gov |

| 7R-hydroxythis compound | Addition of -OH at C-7 | > 50 μM (non-cytotoxic) | frontiersin.orgnih.gov |

| Gitingensine | Different configuration/methylation at C-3 | 21 - 42 μM (weak cytotoxicity) | nih.gov |

| Methylgitingensine | |||

| N-acetylgitingensine | Acetylation of C-3 amino group | > 50 μM (non-cytotoxic) | nih.gov |

Broader Mechanistic Context:

When compared to other classes of steroidal alkaloids, the mechanistic diversity becomes apparent. For instance, cyclopamine, isolated from Veratrum californicum, induces apoptosis by inhibiting the Hedgehog signaling pathway through interaction with the Smoothened (Smo) protein. mdpi.comnih.gov This is a highly specific mechanism targeting a key developmental and cancer-related pathway, which may differ from the mode of action for pregnane-type alkaloids like this compound. The anticancer effects of many steroidal alkaloids are attributed to their ability to induce apoptosis and cause cell cycle arrest. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Paravallarine Research

Advanced NMR Techniques for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the detailed structure, including the conformation and stereochemistry, of Paravallarine. Comprehensive analysis typically involves a combination of 1D NMR (¹H NMR, ¹³C NMR, DEPT) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) d-nb.infoacs.orgacs.orgresearchgate.netresearchgate.net.

¹H and ¹³C NMR: These provide information about the number and types of protons and carbons, their chemical environments, and connectivity through coupling constants. For this compound, specific chemical shifts for protons and carbons are critical for assigning the structure researchgate.netlookchem.com.

2D NMR Techniques:

COSY helps establish proton-proton couplings, revealing adjacent protons.

HSQC correlates protons directly bonded to carbons, aiding in assigning ¹³C signals.

HMBC is vital for determining long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the complex polycyclic structure of this compound and identifying the positions of functional groups and substituents d-nb.inforesearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for determining the relative stereochemistry of this compound by identifying through-space correlations between protons that are spatially close. By analyzing Nuclear Overhauser Effects (NOEs), researchers can infer dihedral angles and atom distances, which are then used to build 3D molecular models and confirm the spatial arrangement of atoms researchgate.net.

These NMR studies have been instrumental in confirming the this compound-type skeleton, characterized by a pregnane-(18 → 20)-lactone, and in assigning the configurations at various stereocenters, including the proposed 20S configuration for most compounds of this type, with some exceptions like 20-epi-kibataline having a 20R configuration d-nb.inforhhz.net.

Spectroscopic Analysis of this compound-Target Interactions

While direct spectroscopic studies of this compound's interaction with specific biological targets are less detailed in the provided search results, related steroidal alkaloids have been investigated using techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy can provide information about the secondary structure and conformation of molecules, and changes in CD spectra upon binding to a target can indicate interaction and conformational changes researchgate.net. For instance, CD spectra have been used to establish the absolute configurations of related compounds researchgate.net. Although specific studies on this compound-target interactions using spectroscopy are not extensively detailed, the general application of techniques like UV-Vis, fluorescence, or surface plasmon resonance (SPR) would be employed to monitor binding events by detecting changes in absorbance, emission, or binding kinetics, respectively.

Chromatographic Methods for Isolation and Purity Assessment in Research

Chromatographic techniques are fundamental for the isolation of this compound from complex plant extracts and for assessing its purity.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), including Ultra-High-Performance Liquid Chromatography (UHPLC), is a primary method for separating this compound from other constituents in plant extracts researchgate.net. Various stationary phases (e.g., C18) and mobile phase compositions are optimized to achieve efficient separation. LC coupled with Mass Spectrometry (LC-MS) is particularly powerful, allowing for both separation and preliminary identification based on mass-to-charge ratios researchgate.nethilarispublisher.com.

Gas Chromatography (GC): While less commonly reported for this compound itself, GC is used for analyzing volatile compounds and can be coupled with MS (GC-MS) for identification and quantification hilarispublisher.com.

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary tool for monitoring fractionation and assessing the purity of isolated compounds, providing a rapid qualitative analysis hilarispublisher.com.

Preparative Chromatography: Techniques like column chromatography (using stationary phases such as silica (B1680970) gel or alumina) are employed for the large-scale isolation of this compound from crude extracts or enriched fractions lookchem.comhilarispublisher.com.

The purity of isolated this compound is typically assessed using HPLC, where the peak area of this compound relative to other detected compounds indicates its purity level. Data from these chromatographic separations, such as retention times and peak areas, are critical for process development and quality control in research settings researchgate.nethilarispublisher.com.

Compound List:

this compound

20-epi-kibataline

N-methylgitingensine

7α-hydroxythis compound

3-epi-gitingensine

N-acetylgitingensine

Kibalaurifoline

Kibalaurifenone

Pachysamine A

Pachysandrine D

Terminaline

Desacyl-epipachysamine A

Epipachysamine B

Pactermine A

Sarcodinine

Epipachysamine A

Spiropachysine

Regholarrhenine C

Funtudienine

Mokluangin D

Conessine

Mokluangin B

Veragranine A

Veragranine B

Capaurimine

Kibataline

Kibalaurifoline

Kibalaurifenone

3-epi-gitingensine

N-acetylgitingensine

7α-hydroxythis compound

Gitingensine

N-methylgitingensine

Future Directions and Research Perspectives on Paravallarine

Elucidation of Full Biosynthetic Pathway and Associated Enzymes

The complete biological recipe for how plants create paravallarine remains largely unknown. It is widely believed that, like other steroidal alkaloids, its journey begins with cholesterol. nih.govnih.gov However, the specific series of enzymatic steps that transform cholesterol into the final this compound structure has not been fully mapped out. A primary goal for future research is to identify and characterize the exact enzymes, such as cytochrome P450s and aminotransferases, that are responsible for key modifications, including the insertion of a nitrogen atom and the formation of its distinctive heterocyclic ring. nih.govnih.gov Uncovering the genetic blueprint that controls these enzymes will be essential to fully comprehend the compound's production in nature.

Comprehensive Mechanistic Characterization at the Molecular Level

While early studies indicate that this compound possesses biological activity, a deep understanding of how it functions at a molecular level is needed. nih.gov Future research must concentrate on identifying the specific molecular targets within cells that this compound interacts with. mdpi.com Techniques such as affinity chromatography and mass spectrometry can be used to isolate and identify proteins or other biological molecules that bind to this compound. Once a target is identified, further investigation will be required to detail the binding specifics and the subsequent effects on cellular pathways. A crucial element of this work will be to understand the structure-activity relationship—how the specific chemical features of this compound enable its biological effects. youtube.com

Rational Design and Synthesis of Novel Analogues with Targeted Biological Activities

The unique structure of this compound serves as a promising scaffold for the creation of new, synthetic analogues with potentially enhanced or more specific biological activities. frontiersin.org By methodically altering different parts of the this compound molecule, researchers can investigate how these changes influence its function. nih.govmdpi.com This approach, known as rational design, could lead to the development of derivatives with improved potency or novel therapeutic actions. frontiersin.org Combining chemical synthesis with biological testing is a key strategy to unlock the full potential of this class of compounds. nih.gov

Table 1: Potential this compound Analogues and Their Targeted Modifications

| Analogue Type | Modification Strategy | Potential Outcome |

|---|---|---|

| Halogenated Derivatives | Introduction of fluorine, chlorine, or bromine atoms at specific positions. | May enhance binding affinity and ability to cross cell membranes. |

| Glycosylated Analogues | Attachment of sugar molecules. | Could improve water solubility and alter how the compound is processed in the body. |

| N-Oxide Derivatives | Oxidation of the nitrogen atom in the heterocyclic ring. | Can change the molecule's electronic properties and receptor interactions. |

| Side-Chain Variations | Altering the length or structure of alkyl groups. | May fine-tune binding selectivity for specific protein targets. |

Development of this compound as a Chemical Probe for Biological Pathways

Once its molecular target and mechanism are clearly understood, this compound can be transformed into a valuable chemical probe—a tool for exploring complex biological systems. By selectively activating or inhibiting its target, this compound can help scientists dissect the role of specific proteins in cellular health and disease. For example, if this compound is found to block a particular enzyme, it can be used to study the consequences of that enzyme's inhibition in a controlled manner. Additionally, attaching a fluorescent tag to this compound would allow researchers to visualize its location within a cell and track its interactions with its target in real time.

Integration of Computational Chemistry and Chemoinformatics in this compound Research

Computational tools are set to play a significant role in advancing this compound research. pnnl.govfau.eu Molecular docking simulations, for instance, can predict how this compound might bind to various protein targets, helping to prioritize which interactions to test in the lab. mdpi.comfrontiersin.orgjapsonline.com Another computational method, quantitative structure-activity relationship (QSAR) analysis, can be used to build models that predict the biological activity of new this compound analogues based on their chemical structure. nih.govmdpi.comnih.gov These predictive models can guide the design of more effective compounds. nih.gov Chemoinformatics can further aid this process by screening vast digital libraries of chemical structures to find other molecules that might have similar properties, potentially uncovering new avenues for drug discovery. nih.gov

Q & A

Q. How is Paravallarine synthesized and characterized in laboratory settings?

Category: Synthesis & Identification Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as alkaloid isolation from natural sources or semi-synthetic modification. Key steps include:

- Extraction & Purification: Use column chromatography with silica gel or HPLC for isolation .

- Structural Confirmation: Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular identity and purity .

- Purity Assessment: Quantify impurities via gas chromatography (GC) or UV-Vis spectroscopy, ensuring ≥95% purity for experimental use .

Example Table: Analytical Parameters for this compound Characterization

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| NMR | Structural elucidation | Chemical shifts (δ ppm) | |

| HRMS | Molecular weight confirmation | m/z ratio, isotopic pattern | |

| HPLC | Purity assessment | Retention time, peak area |

Q. What experimental designs are recommended for studying this compound’s bioactivity?

Category: Experimental Design Methodological Answer: For in vitro studies, use dose-response assays (e.g., IC₅₀ determination) with positive/negative controls. Key considerations:

- Cell Line Selection: Prioritize cell lines with validated receptor targets (e.g., neuronal cells for neuroactivity studies) .

- Reproducibility: Document protocols for cell culture conditions (temperature, CO₂ levels) and compound solubility (e.g., DMSO concentration ≤0.1%) .

- Statistical Power: Calculate sample size using tools like G*Power to ensure significance (α=0.05, power=0.8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects?

Q. What advanced techniques optimize this compound’s analytical detection in complex matrices?

Category: Analytical Chemistry Methodological Answer: For trace-level detection in biological samples (e.g., plasma, tissue):

- LC-MS/MS: Use multiple reaction monitoring (MRM) with deuterated internal standards to enhance sensitivity .

- Sample Preparation: Implement solid-phase extraction (SPE) to reduce matrix interference .

- Validation: Follow ICH guidelines for linearity (R² ≥0.99), recovery (85–115%), and LOQ (≤1 ng/mL) .

Q. How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?

Category: Molecular Pharmacology Methodological Answer: SAR studies require systematic modification of this compound’s core structure:

- Derivatization: Synthesize analogs with substitutions at key positions (e.g., C-3 hydroxyl group) .

- In Silico Modeling:** Use molecular docking (AutoDock Vina) to predict binding affinities for target receptors .

- Functional Assays: Pair computational predictions with patch-clamp electrophysiology to validate ion channel modulation .

Methodological Guidelines

- Literature Review: Cross-reference findings with databases like SciFinder or Reaxys to identify gaps and validate claims .

- Ethical Reporting: Adhere to NIH guidelines for preclinical studies, including randomization and blinding protocols .

- Data Transparency: Archive raw data (e.g., spectra, chromatograms) in supplementary materials for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.